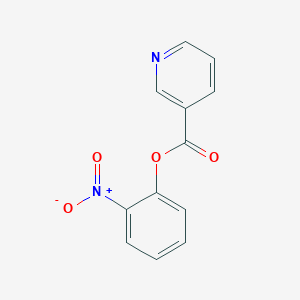

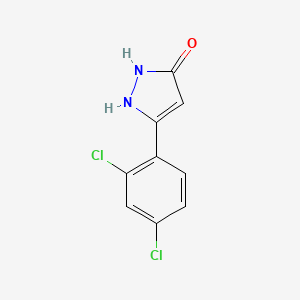

![molecular formula C16H20N2O2S2 B5556911 1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5556911.png)

1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to belong to a class of molecules featuring both sulfonyl and piperazine groups, attached to a thiophene and phenyl ring, respectively. These components suggest a molecule with potential applications in materials science, medicinal chemistry, and possibly as ligands in coordination chemistry due to their diverse functional groups.

Synthesis Analysis

Synthetic strategies for such compounds typically involve stepwise reactions that introduce the sulfonyl group to a thiophene derivative, followed by coupling with a phenylpiperazine moiety. For example, reactions involving N-sulfonylamines and azirines can lead to the formation of thiadiazoles, oxathiazoles, and acrylamidines, indicative of the complex reactivity of sulfonamide groups under various conditions (Tornus, Schaumann*, & Adiwidjaja, 1996).

Molecular Structure Analysis

The molecular structure of compounds with thiophene, sulfonyl, and piperazine units can be quite complex, often showing interesting electronic and steric properties. X-ray crystallography and molecular docking studies are common methods for analyzing these structures, revealing information about conformation, bonding, and potential receptor interactions for medicinal applications (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving this class of compounds can include nucleophilic substitution, oxidation, and coupling reactions. The sulfonyl group, in particular, offers diverse reactivity, allowing for further functionalization or transformations into sulfonamides, sulfones, and other derivatives. The piperazine ring can engage in various reactions, including alkylation and acylation, offering pathways to a wide range of derivatives with varying biological activities (Abbasi et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Receptor Antagonists

1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine derivatives are synthesized for their potential as adenosine A2B receptor antagonists. One study developed a new method for sulfonamide formation to enhance yields. A compound from this series, exhibiting high potency and selectivity for the A2B receptor, was identified as a promising candidate (Luo et al., 2006).

Photoactivity and Electrochemical Behavior

Research into the electronic and photochemical properties of compounds with externally appended thienyl rings, like 1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine, reveals their potential in photodynamic therapy and imaging applications. These compounds exhibit strong solvent-dependent fluorescence and are efficient photosensitizers (Giorgia De Mori et al., 2011).

Crystal Engineering and Host-Guest Chemistry

The compound's interaction with 5-sulfosalicylic acid in crystallization studies contributes to understanding hydrogen-bonding and supramolecular architectures. This research aids in the design of new materials and drugs through crystal engineering (Lei Wang et al., 2011).

Conformational Analysis in Medicinal Chemistry

Investigating the tautomeric behavior of sulfonamide derivatives like 1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine is crucial in understanding their pharmaceutical and biological activities. Spectroscopic methods help identify the predominant forms of these molecules in different states (Aliye Gediz Erturk et al., 2016).

Anticonvulsant Activity Studies

Research on derivatives of this compound demonstrates significant anticonvulsant activity, offering insights into potential therapeutic applications for epilepsy and related disorders (A. Thakur et al., 2017).

Development of Heterocyclic Compounds

The compound's derivatives are synthesized for potential applications in neuropsychiatric treatments. The structural analogues of this compound show promising neuroleptic activity, expanding the repertoire of heterocyclic compounds in medicinal chemistry (Toshiyuki Kohara et al., 2002).

Enzyme Inhibition Studies

Research into the enzyme inhibition properties of 1-arylsulfonyl-4-phenylpiperazine derivatives, including 1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine, identifies several compounds as moderate inhibitors of key enzymes. This opens avenues in the development of new therapeutic agents (M. Abbasi et al., 2017).

Eigenschaften

IUPAC Name |

1-(2,5-dimethylthiophen-3-yl)sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S2/c1-13-12-16(14(2)21-13)22(19,20)18-10-8-17(9-11-18)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPVSCHVWMMHPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

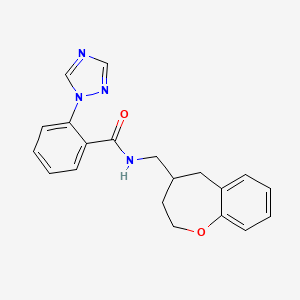

![N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5556839.png)

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)

![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)

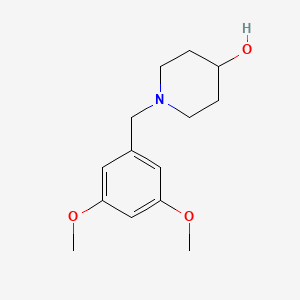

![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)

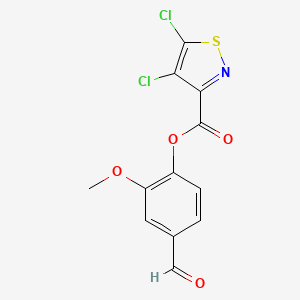

![N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)

![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)

![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)